molecular formula C5H5Cl3O2 B1295804 2,2,2-Trichloroethyl acrylate CAS No. 44925-09-9

2,2,2-Trichloroethyl acrylate

Cat. No. B1295804
CAS RN: 44925-09-9
M. Wt: 203.45 g/mol
InChI Key: JYNDMWZEMQAWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06680160B2

Procedure details

A first solution including trichloroethanol (30 g, 201 mmol) and triethylamine (22.36 g, 221 mmol) dissolved in 50 g of diethylether was prepared. A second solution comprising acryloyl chloride (20 g, 221 mmol) dissolved in 50 g of diethylether was added dropwise to the first solution followed by stirring for four hours at room temperature. The resulting solution was then added to water, and the organic phase was extracted. The organic phase was distilled to yield 32.28 g of TCEA (78.9% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
22.36 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Name
Yield
78.9%

Identifiers

REACTION_CXSMILES
[CH:1](Cl)([OH:5])[CH:2]([Cl:4])[Cl:3].C(N([CH2:12][CH3:13])CC)C.C([Cl:18])(=O)C=C.O.C([O:22][CH2:23]C)C>>[Cl:3][C:2]([Cl:18])([Cl:4])[CH2:1][O:5][C:23](=[O:22])[CH:12]=[CH2:13]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C(Cl)Cl)(O)Cl
Step Two
Name
Quantity
22.36 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OCC
Step Six
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for four hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
was added dropwise to the first solution
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted
DISTILLATION
Type
DISTILLATION
Details
The organic phase was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC(COC(C=C)=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32.28 g
YIELD: PERCENTYIELD 78.9%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.